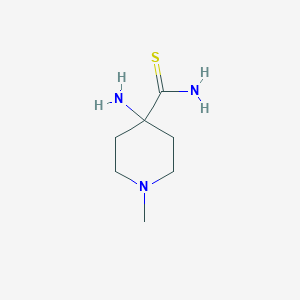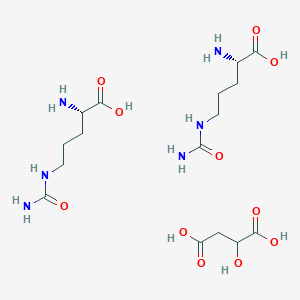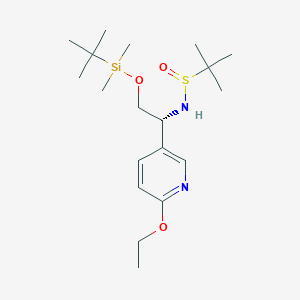
N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, an ethoxypyridine moiety, and a sulfinamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Ethoxypyridine Moiety: The ethoxypyridine group is introduced through a nucleophilic substitution reaction, often using 6-bromo-3-ethoxypyridine and a suitable nucleophile.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, forming sulfonamides.
Reduction: Reduction of the sulfinamide group can yield amines.
Substitution: The ethoxypyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide serves as a versatile intermediate for the construction of complex molecules. Its protecting groups and functional moieties allow for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. Its sulfinamide group, in particular, can interact with biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs, particularly those targeting enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of diverse analogs with potential pharmacological activity.
Industry
In the material science industry, the compound’s unique structure can be exploited for the development of novel materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In biological systems, the sulfinamide group can interact with enzyme active sites, potentially inhibiting their activity. The ethoxypyridine moiety may also interact with specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Lacks the ethoxy group, which may affect its reactivity and interactions.
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-methoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of its protecting groups and functional moieties. The presence of the ethoxypyridine group, in particular, provides distinct reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
2007907-08-4 |
|---|---|
Molecular Formula |
C19H36N2O3SSi |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
N-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m0/s1 |
InChI Key |
LVOQPODXLJKNOC-YPHZTSLFSA-N |
Isomeric SMILES |
CCOC1=NC=C(C=C1)[C@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


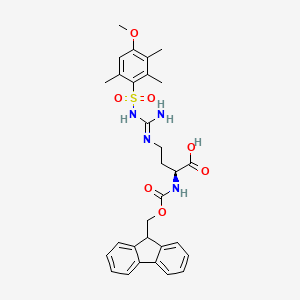
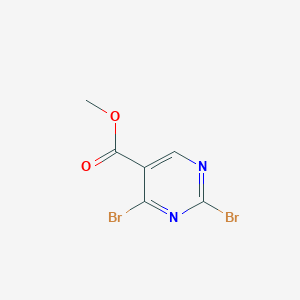
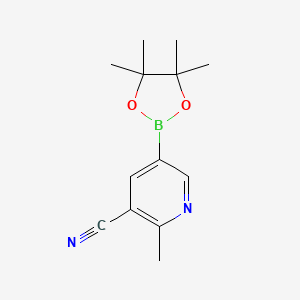
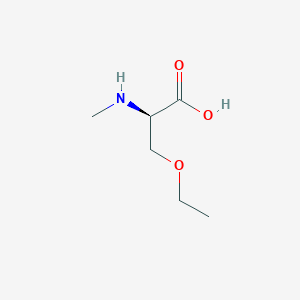
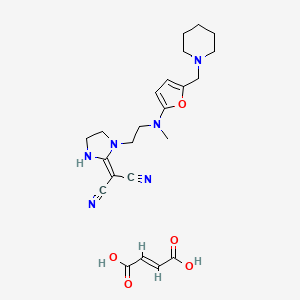
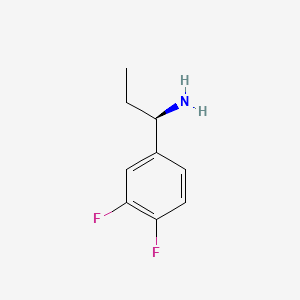
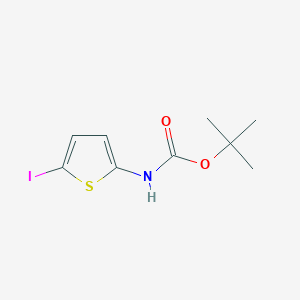
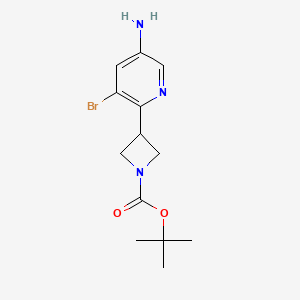
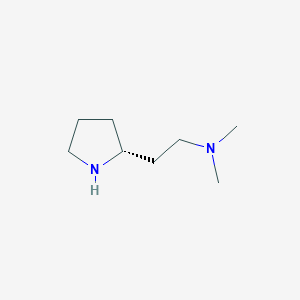
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)


